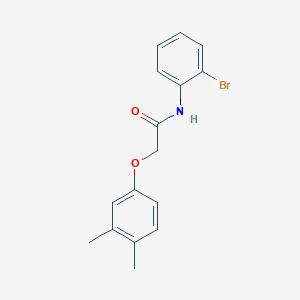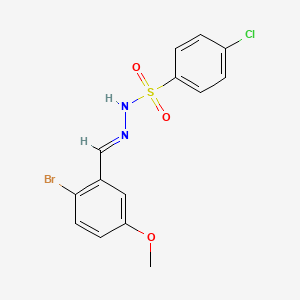
N-(2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a member of the class of compounds known as arylacetamides, which have been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. In
Mecanismo De Acción
The precise mechanism of action of BDP is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal activity and has been implicated in the pathophysiology of various neurological disorders. BDP has been found to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
BDP has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease, suggesting that it may have neuroprotective effects. BDP has also been found to have a positive effect on mitochondrial function, which plays an important role in cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDP for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving BDP.
Direcciones Futuras
There are several future directions for research involving BDP. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in human clinical trials. Another area of interest is its potential as a treatment for epilepsy and other neurological disorders. Further studies are needed to determine its safety and efficacy in animal models and human clinical trials. Additionally, BDP may have potential applications in other areas of medicine, such as pain management and anxiety disorders. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of BDP involves the reaction of 2-bromophenylamine with 3,4-dimethylphenol in the presence of acetic anhydride and potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to yield BDP. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
BDP has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. BDP has been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-13(9-12(11)2)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHQAQBCTFJWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733892.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)

![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)
![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)

![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)